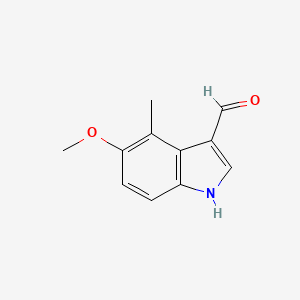
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
説明
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione, commonly known as Methazolamide, is an organic compound that belongs to the class of sulfonamide drugs. It is a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. Methazolamide is used as a treatment for glaucoma, a condition that causes damage to the optic nerve due to increased intraocular pressure.
科学的研究の応用
Synthesis and Antimicrobial Activity
The compound 3-Methyl-3,4-dihydro-1lambda6,2,4-benzothiadiazine-1,1(2H)-dione has been explored for its potential in synthesizing bioactive heteroaryl thiazolidine-2,4-diones with antimicrobial properties. A study demonstrated the synthesis of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were screened for their antimicrobial activities against various pathogens including Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Novel Synthesis Routes
Research into benzothiadiazine derivatives has led to the discovery of novel synthesis routes, enabling the formation of new classes of compounds such as benzimidazoles, benzothiazoles, and benzothiadiazines through oxidative cyclization. This method promotes new C-N and S-N bond formations at ambient temperatures, expanding the possibilities for creating diverse pharmacologically relevant structures (Naresh, Kant, & Narender, 2014).
Tissue Selectivity and K(ATP) Channel Activation
Significant findings have been reported on the impact of substituents in benzothiadiazine dioxides on their effectiveness as K(ATP) channel activators. The modifications in substituents have shown to significantly influence both the potency and tissue selectivity, offering insights into designing compounds with specific therapeutic targets. This research highlights the potential for developing selective inhibitors of insulin release or myorelaxant activities based on benzothiadiazine dioxides (Boverie et al., 2005).
Structural Studies
Structural studies on benzothiadiazine derivatives have provided valuable information regarding their crystal structures, contributing to a deeper understanding of their chemical behavior and potential applications in various fields. Detailed analysis of compounds such as 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide and its derivatives has shed light on their molecular configurations, facilitating the design of more effective and selective agents (Bombieri et al., 1990).
特性
IUPAC Name |
3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUDFUSAVZJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618584 | |
| Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
CAS RN |
360-80-5 | |
| Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)


![(2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1628037.png)

![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)




![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)


